(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Overview
Description
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene is an alkaloid predominantly found in the plant Gelsemium elegans. It is known for its notable pharmacological activities, particularly its analgesic, anti-inflammatory, and anti-tumor properties . This compound has been extensively studied for its potential therapeutic applications, especially in the treatment of inflammatory and neuropathic pain .
Mechanism of Action
Target of Action
Koumine, an alkaloid found in Gelsemium elegans, has been identified to interact with several targets. It has been reported to function as a positive allosteric modulator (PAM) of the Translocator Protein 18 kDa (TSPO) . TSPO is a vital therapeutic target for pain treatment . Additionally, koumine has been found to inhibit astrocyte reactivation, which plays a crucial role in mediating pain .
Mode of Action
Koumine’s interaction with its targets leads to several changes. For instance, it has been found to delay the dissociation of 3H-PK11195 from TSPO, implying that it acts as a PAM . Furthermore, it inhibits the reactivation of astrocytes and decreases the production of pro-inflammatory cytokines .
Biochemical Pathways
Koumine affects several biochemical pathways. It has been found to influence the transforming growth factor-β1 and small mother against decapentaplegic (TGF-β1/Smad), mitogen-activated protein kinase (MAPK), and janus kinases and signal transducers and activators of transcription (Jak/Stat) signaling pathways . These pathways are critical for interactions between an organism and its environment during growth and development .
Pharmacokinetics
It is known that koumine can be used as an aquatic immune stimulant , suggesting that it may have good bioavailability in aquatic environments.
Result of Action
Koumine has been found to have several molecular and cellular effects. It suppresses the proliferation of hepatocellular carcinoma cells and promotes apoptosis . It also exerts protective effects against hydrogen peroxide (H2O2)-induced oxidative stress and apoptosis in porcine intestinal epithelial cell line (IPEC-J2 cells) .
Action Environment
Environmental factors can influence the action of koumine. For instance, in a study on zebrafish, it was found that a high concentration of koumine has toxic effects, and the safe concentration of koumine for zebrafish should be less than 25 mg/L . This suggests that the concentration of koumine in the environment can significantly impact its efficacy and safety.
Biochemical Analysis
Biochemical Properties
Koumine interacts with various enzymes, proteins, and other biomolecules. It influences the abundance of colonies of Afipia, Phyllobacterium, Mesorhizobium, and Labrys, which are associated with compound decomposition and proliferation . It also decreases the abundance of colonies of pathogenic bacteria Methylobacterium-Methylorubrum .
Cellular Effects
Koumine has significant effects on various types of cells and cellular processes. It inhibits growth and viability in a dose-dependent manner . It also produces oxidative stress in cells, and expressions of antioxidant enzymes are significantly elevated at high koumine levels .
Molecular Mechanism
At the molecular level, Koumine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces significant levels of apoptosis and DNA damage in a dose-dependent manner .
Temporal Effects in Laboratory Settings
Over time, Koumine’s effects change in laboratory settings. It has been observed to cause oxidative stress, apoptosis, and DNA damage in Tetrahymena thermophila .
Dosage Effects in Animal Models
The effects of Koumine vary with different dosages in animal models. For instance, diets containing Koumine at 0, 0.2, 2, and 20 mg/kg were fed to Cyprinus carpio for 71 days to investigate its effects on growth performance, intestinal morphology, microflora, biochemical indicators, and transcriptional mechanisms .
Metabolic Pathways
Koumine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene can be synthesized through various methods, including high-speed countercurrent chromatography combined with preparative high-performance liquid chromatography. This method involves the use of a two-phase solvent system composed of 1% triethylamine aqueous solution, n-hexane, ethyl acetate, and ethanol in a volume ratio of 4:2:3:2 . The crude extract is separated using high-speed countercurrent chromatography, followed by further separation using preparative high-performance liquid chromatography to obtain pure koumine .
Industrial Production Methods: Industrial production of koumine involves the extraction of alkaloids from Gelsemium elegans. The plant material is subjected to solvent extraction, followed by purification processes such as high-speed countercurrent chromatography and preparative high-performance liquid chromatography to isolate koumine .
Chemical Reactions Analysis
Types of Reactions: (1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of koumine can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving koumine often use reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of koumine, which may exhibit enhanced or altered pharmacological activities .
Scientific Research Applications
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Gelsemine
- Gelsevirine
- Gelsenicine
- Akuammidine
- Vincamedine
- Vincarine
- Quebrachidine
- Vincamajine
- Alstiphylianine J
- Dihydrokoumine
(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene’s unique properties and diverse applications make it a compound of significant interest in scientific research and pharmaceutical development.
Properties
CAS No. |
1358-76-5 |
---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(1R,15S,16R)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12?,14-,16?,17-,19+,20?/m1/s1 |
InChI Key |
VTLYEMHGPMGUOT-PVLJVBAISA-N |
SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C |
Appearance |
Solid powder |
Key on ui other cas no. |
1358-76-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Koumine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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